molecular formula C23H24ClN5O2 B2388701 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 843626-88-0

8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2388701
CAS No.: 843626-88-0
M. Wt: 437.93
InChI Key: DDKWDZYKZQISSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic purine-2,6-dione derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV) . The structural architecture features a purine-2,6-dione core substituted at the 1 and 3 positions with methyl groups, and further modified at the 7 and 8 positions with a (4-chlorophenyl)methyl group and a [benzyl(methyl)amino]methyl group, respectively . This specific substitution pattern is critical for its interaction with enzymatic targets and contributes to its molecular properties, including enhanced binding affinity and selectivity. The primary research application of this compound is as a potent and selective chemical tool for the inhibition of DPP-IV, a serine protease enzyme that plays a key role in the inactivation of incretin hormones like GLP-1 . As such, it is extensively used in biochemical assays to study glucose metabolism pathways, signal transduction mechanisms, and the pathophysiology of type 2 diabetes. Researchers also utilize this purine derivative as a lead compound or intermediate in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for metabolic disorders . Its mechanism of action involves competitive binding to the active site of the DPP-IV enzyme, thereby preventing the cleavage and degradation of its peptide substrates. The compound is provided for non-human, in-vitro research applications only. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific research requirements. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-26(13-16-7-5-4-6-8-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-9-11-18(24)12-10-17/h4-12H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKWDZYKZQISSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a purine-2,6-dione core with four distinct substituents:

  • 1- and 3-methyl groups at the N1 and N3 positions.
  • A 4-chlorobenzyl group at the C7 position.
  • A benzyl(methyl)aminomethyl group at the C8 position.

Key synthetic challenges include:

  • Regioselectivity : Ensuring precise substitution at the C7 and C8 positions without competing reactions at N9 or other reactive sites.
  • Steric hindrance : Managing bulky substituents during alkylation steps.
  • Stability : Avoiding degradation of the purine ring under acidic or basic conditions.

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary fragments (Fig. 1):

  • 1,3-Dimethylpurine-2,6-dione (theophylline derivative) as the core.
  • 4-Chlorobenzyl and benzyl(methyl)aminomethyl side chains.

Strategies involve sequential alkylation at C7 and C8, leveraging protective groups or directing agents to ensure regiochemical fidelity.

Synthetic Routes

Route 1: Sequential Alkylation of Theophylline

Step 1: Synthesis of 7-(4-Chlorobenzyl)-1,3-dimethylpurine-2,6-dione

1,3-Dimethylxanthine (theophylline ) is reacted with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding the C7-alkylated intermediate.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (2.5 equiv)
  • Temperature: 80°C
  • Yield: 68–72%
Step 2: Introduction of the Benzyl(methyl)aminomethyl Group at C8

The C7-alkylated intermediate is treated with formaldehyde and benzyl(methyl)amine in a Mannich reaction. This step introduces the aminomethyl group at C8 under mildly acidic conditions (acetic acid, 60°C, 6 hours).

Reaction Conditions :

  • Solvent: Acetic acid
  • Reagents: Formaldehyde (1.2 equiv), benzyl(methyl)amine (1.5 equiv)
  • Temperature: 60°C
  • Yield: 55–60%

Route 2: Purine Ring Construction via Cyclocondensation

An alternative approach constructs the purine ring de novo using a pyrimidine precursor:

  • 5-Amino-6-[(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4-dione is cyclized with triethyl orthoformate in HCl to form the imidazole ring.
  • Sequential alkylation with 4-chlorobenzyl chloride and benzyl(methyl)aminomethyl chloride introduces the substituents.

Key Advantages :

  • Avoids regioselectivity issues associated with preformed purines.
  • Enables modular introduction of substituents during ring formation.

Optimization Strategies

Solvent and Base Selection

  • DMF vs. DMSO : DMF provides higher yields for C7 alkylation due to better solubility of theophylline.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction efficiency in biphasic systems.

Temperature Control

  • Alkylation at C7 requires elevated temperatures (80°C), whereas the Mannich reaction proceeds optimally at 60°C to minimize side reactions.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 9H, aromatic), 5.12 (s, 2H, CH₂), 3.89 (s, 3H, NCH₃), 3.45 (s, 3H, NCH₃).

High-Performance Liquid Chromatography (HPLC) :

  • Purity: ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Theophylline Alkylation) Route 2 (Ring Construction)
Total Yield 35–40% 25–30%
Regioselectivity Moderate High
Scalability Excellent Moderate
Purification Complexity Low High

Route 1 is favored for industrial-scale synthesis due to higher yields and simpler purification, whereas Route 2 offers superior regiocontrol for research-scale applications.

Industrial-Scale Considerations

  • Cost Efficiency : 4-Chlorobenzyl bromide and benzyl(methyl)amine are commercially available at scale.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-{[Benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-{[Benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 7 and 8

Compound 1 : 7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione ()
  • Molecular Formula : C₂₀H₁₈N₄O₂ (MW: 346.38).
  • Key Differences: Position 7: Benzyl group (lacks chlorine).
  • Impact: Lower molecular weight and absence of chlorine reduce lipophilicity compared to the target compound.
Compound 2 : 8-[Benzyl(methyl)amino]-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione ()
  • Molecular Formula : C₂₁H₂₀ClN₅O₂ (MW: 409.874).
  • Key Similarities: Identical substituents at positions 7 (4-chlorobenzyl) and 8 (benzyl(methyl)amino).
  • Notes: This compound is a synonym of the target molecule, confirming its structural identity .
Compound 3 : 8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione ()
  • Key Differences: Position 8: Piperazinylmethyl group replaces benzyl(methyl)amino.
  • Impact :
    • The piperazine moiety may enhance aqueous solubility due to its basic nitrogen, improving pharmacokinetic profiles compared to the target compound’s tertiary amine .
Compound 4 : 8-{[Benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethylpurine-2,6-dione ()
  • Molecular Formula : C₂₃H₂₃ClFN₅O₂ (MW: 455.923).
  • Key Differences :
    • Position 7 : 2-Chloro-6-fluorobenzyl group (vs. 4-chlorobenzyl).

Functional Group Modifications in Related Scaffolds

Pyrimidine-2,4-dione Derivatives ()
  • Example : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione.
  • Key Differences :
    • Pyrimidine-2,4-dione core (vs. purine-2,6-dione).
    • Benzyloxy and methoxymethyl substituents.
  • Impact :
    • Reduced nitrogen content and altered ring system may shift biological activity toward different targets .
8-Methoxy-Purine-2,6-dione Derivatives ()
  • Example : Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetate.
  • Key Differences: Methoxy group at position 8 (vs. benzyl(methyl)amino).
  • Impact :
    • Methoxy’s electron-donating nature may reduce basicity and alter metabolic stability compared to the target compound’s amine .

Implications of Structural Differences

  • Lipophilicity: The 4-chlorobenzyl group in the target compound enhances lipophilicity over non-halogenated analogs (e.g., Compound 1), favoring membrane permeability.
  • Solubility : Piperazine-containing analogs (e.g., Compound 3) may exhibit improved aqueous solubility due to ionizable nitrogen.

Biological Activity

The compound 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN5O2C_{20}H_{22}ClN_5O_2. Its structure features a purine base with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound may interact with adenosine receptors, which are implicated in numerous physiological processes including inflammation and immune response.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as phosphodiesterases (PDEs), which play a crucial role in the degradation of cyclic nucleotides like cAMP and cGMP.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : In vitro studies have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells.
  • Lung Cancer : The compound exhibited anti-proliferative effects on A549 lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that the compound reduced cell viability by 70% in MCF-7 cells at a concentration of 10 µM after 48 hours of treatment.
  • Antimicrobial Evaluation : In a study assessing antimicrobial efficacy, the compound showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli.

Data Tables

Biological Activity Cell Line/Organism Concentration Tested (µM) Effect Observed
CytotoxicityMCF-7 (Breast Cancer)1070% reduction in viability
CytotoxicityA549 (Lung Cancer)5Significant inhibition
AntimicrobialStaphylococcus aureus50Inhibition zone > 15 mm
AntimicrobialEscherichia coli50Inhibition zone > 15 mm

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione?

  • Methodology : Synthesis typically involves multi-step alkylation and substitution reactions. Key steps include:

  • Purine core modification : Methylation at the 1- and 3-positions under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
  • Side-chain introduction : Benzyl(methyl)amino and 4-chlorobenzyl groups are introduced via nucleophilic substitution or reductive amination. Solvent choice (e.g., THF or DCM) and reaction time (12–24 hrs) significantly affect yield .
  • Purity control : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (ethanol/water) are recommended for purification .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group protons at δ 4.5–5.0 ppm; aromatic signals for 4-chlorophenyl at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₅ClN₆O₂: 477.1705) .
  • X-ray crystallography : Resolves stereochemistry of substituents, though challenges arise due to conformational flexibility .

Q. What are the primary physicochemical properties relevant to its handling in laboratory settings?

  • Key properties :

  • Solubility : Limited in water; soluble in DMSO, DMF, and ethanol .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • pKa : Estimated at 8.2 (amine group) and 3.5 (purine-dione carbonyl) via computational tools like MarvinSketch .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. 4-chlorobenzyl groups) impact biological activity?

  • Experimental design :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl or morpholine) and test in enzyme inhibition assays (e.g., PDE inhibitors) .
  • Data interpretation : The 4-chlorobenzyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility .
  • Contradictions : Some analogs with bulkier substituents show reduced activity despite higher logP, suggesting steric hindrance at target sites .

Q. What strategies are effective for identifying its biological targets and mechanisms of action?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes (e.g., adenosine receptors) .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., cAMP signaling) .

Q. How can researchers resolve contradictions in reported activity data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values for PDE4 inhibition (nM range in purified enzymes vs. µM in cell-based assays) may arise from:

  • Cellular uptake barriers : Use fluorescently tagged analogs to quantify intracellular accumulation .
  • Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
  • Assay conditions : Adjust ATP/Mg²⁺ concentrations to mimic physiological environments .

Q. What experimental approaches assess its metabolic stability and potential toxicity?

  • Methodology :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) <30 mins suggests rapid metabolism .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates .
  • Cytotoxicity profiling : MTT assays on HEK293/HepG2 cells at 1–100 µM for 48 hrs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.